molecular formula C10H10O B1339990 1-Ethynyl-4-methoxy-2-methylbenzene CAS No. 74331-69-4

1-Ethynyl-4-methoxy-2-methylbenzene

Cat. No.: B1339990
CAS No.: 74331-69-4
M. Wt: 146.19 g/mol
InChI Key: IETBNYUYILAKFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-methoxy-2-methylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common approach involves the reaction of 4-methoxy-2-methylbenzene with acetylene in the presence of a suitable catalyst . The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

1-Ethynyl-4-methoxy-2-methylbenzene can be compared with other similar compounds, such as:

Uniqueness: The presence of both the methoxy and methyl groups in this compound provides unique reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where these functional groups are required .

Properties

IUPAC Name

1-ethynyl-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-4-9-5-6-10(11-3)7-8(9)2/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETBNYUYILAKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584120
Record name 1-Ethynyl-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74331-69-4
Record name 1-Ethynyl-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-4-methoxy-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-Ethynyl-4-methoxy-2-methylbenzene in the development of potential anticancer agents?

A1: this compound serves as a crucial building block in the synthesis of novel 1,2,3-triazole hybrids. [] These hybrids incorporate both phenol and 4-methoxy-2-methylphenyl groups linked by a 1,2,3-triazole ring. The synthesis utilizes click chemistry, a highly efficient and versatile approach in drug discovery. While the specific mechanisms of action of these hybrids are still under investigation, their anticancer activity is being evaluated. Further research aims to elucidate the precise ways in which these compounds interact with their targets and the downstream effects responsible for their anticancer properties.

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